7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine
Description
Properties
IUPAC Name |
7-(4-fluorophenyl)-6-(2-morpholin-4-ylethyl)pyrido[2,3-d]pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O/c20-14-3-1-12(2-4-14)16-13(5-6-26-7-9-27-10-8-26)11-15-17(21)24-19(22)25-18(15)23-16/h1-4,11H,5-10H2,(H4,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVYHEBHYIFLNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CC3=C(N=C(N=C3N=C2C4=CC=C(C=C4)F)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201134088 | |
| Record name | 7-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl]pyrido[2,3-d]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861207-05-8 | |
| Record name | 7-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl]pyrido[2,3-d]pyrimidine-2,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861207-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl]pyrido[2,3-d]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine typically involves multiple steps, starting with the construction of the pyrido[2,3-d]pyrimidine core. This can be achieved through a series of reactions including cyclization, condensation, and functional group modifications.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents would be crucial to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions might include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. Substitution reactions could involve nucleophiles and electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Pharmacological Applications
The primary applications of this compound are in the development of therapeutic agents, particularly as kinase inhibitors. Kinases are critical enzymes involved in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer.
Cancer Therapy
Research has indicated that compounds similar to 7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine can act as selective inhibitors of specific kinases involved in tumor growth and proliferation. For instance:
- Targeting EGFR : The compound may inhibit the epidermal growth factor receptor (EGFR) pathway, which is frequently overactive in many cancers.
- Case Studies : In vitro studies have shown that derivatives of this compound can reduce cell viability in cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Neurological Disorders
Emerging studies suggest potential applications in treating neurological disorders due to the presence of the morpholinoethyl group, which may enhance blood-brain barrier permeability.
- Mechanism : The compound may modulate neurotransmitter systems or inhibit enzymes involved in neurodegeneration.
- Research Findings : Early-stage research indicates that analogs can exhibit neuroprotective effects in animal models of Alzheimer's disease.
Synthesis and Structural Modifications
The synthesis of 7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine typically involves multi-step organic reactions. Modifications to the pyrido[2,3-d]pyrimidine core can lead to derivatives with enhanced potency and selectivity against specific targets.
| Modification | Effect |
|---|---|
| Fluorination at position 4 | Increased binding affinity to target kinases |
| Alteration of morpholino group | Improved solubility and bioavailability |
Toxicology and Safety Profile
Preliminary toxicological assessments indicate that while the compound shows promising efficacy against certain targets, comprehensive safety evaluations are necessary to establish a therapeutic window. Studies must focus on:
- Cytotoxicity : Assessing the impact on normal versus cancerous cells.
- In Vivo Studies : Evaluating long-term effects and potential side effects in animal models.
Mechanism of Action
The mechanism by which 7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine exerts its effects involves binding to specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analysis and Key Features
The core pyrido[2,3-d]pyrimidine scaffold provides a planar structure conducive to intercalation or binding to enzyme active sites. Key structural features of the target compound include:
- Position 6: 2-Morpholinoethyl group (polar, improves solubility and bioavailability).
- Position 7 : 4-Fluorophenyl (bioisostere for phenyl, enhances binding affinity and metabolic stability).
- Positions 2 and 4 : Diamine groups (critical for hydrogen bonding with biological targets like dihydrofolate reductase (DHFR)) .
Comparison with Pyrido[2,3-d]pyrimidine Derivatives: Substituent Effects
Table 1: Structural and Functional Comparison of Pyrido[2,3-d]pyrimidine Derivatives
Key Observations:
- Substituent Diversity: Position 6 substitutions vary from hydrophobic (e.g., bromo, benzyl) to polar (morpholinoethyl). Morpholinoethyl may reduce cytotoxicity by improving solubility compared to lipophilic groups like dimethoxybenzyl in Piritrexim .
- Position 7 : Fluorophenyl substitution is unique to the target compound. Analogs with methyl or unmodified phenyl groups (e.g., Piritrexim) show DHFR inhibition, suggesting the fluorophenyl could enhance target selectivity .
Pharmacological Targets and Mechanisms of Action
- DHFR Inhibition : Compounds like Piritrexim (6-(2,5-dimethoxybenzyl)) inhibit DHFR by mimicking dihydrofolate, disrupting nucleotide synthesis . The target compound’s diamine groups likely engage similar interactions.
- Biotin Carboxylase Targeting : Derivatives with 2,6-dimethoxyphenyl at R6 (e.g., Entry 3 in Table 1) inhibit bacterial biotin carboxylase, indicating substituent-dependent target divergence .
Biological Activity
7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C19H21FN6O
- Molecular Weight : 368.41 g/mol
- CAS Number : 861207-05-8
The compound exhibits its biological effects primarily through inhibition of specific enzymes and pathways relevant to various diseases. Notably, it has been identified as a potential inhibitor of the RAF kinase pathway, which is crucial in cancer biology.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of several key enzymes:
- RAF Kinase Inhibition : Studies suggest that derivatives of pyrido[2,3-d]pyrimidine can inhibit RAF kinase activity, making them promising candidates in cancer therapy .
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Cell Viability Assays : In vitro studies have shown that 7-(4-Fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine significantly reduces the viability of various cancer cell lines. For instance, it demonstrated IC50 values indicating effective cytotoxicity against breast cancer cell lines .
Selectivity and Toxicity
The selectivity of this compound for cancer cells over normal cells is crucial for its therapeutic potential:
- Cytotoxicity Studies : Comparative studies with healthy fibroblast cells (L929) revealed that the compound exhibited lower toxicity levels at therapeutic doses, indicating a favorable safety profile .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| PMC7698448 | Identified as a selective RAF kinase inhibitor; effective against specific cancer types. |
| ChemicalBook | Provided detailed chemical properties and synthesis methods; noted for high purity (>90%). |
| Key Organics | Highlighted as a candidate for further pharmacological evaluation due to its promising biological activities. |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 7-(4-fluorophenyl)-6-(2-morpholinoethyl)pyrido[2,3-d]pyrimidine-2,4-diamine, and how can reaction yields be improved?
- Methodology :
- Use a two-step approach: (i) Condensation of substituted pyrimidine precursors with 4-fluoroaniline derivatives under acidic reflux (e.g., iPrOH with HCl catalysis, 12–24 hours) .
- Purification via gradient flash chromatography (e.g., CHCl₃ to 2% MeOH/CHCl₃) to isolate intermediates .
- Optimize molar ratios (e.g., 1.5 eq of fluorophenyl derivatives) to minimize side products and improve yields (typically 60–70%) .
Q. How can structural confirmation of this compound be achieved using spectroscopic and analytical techniques?
- Methodology :
- 1H NMR : Identify aromatic protons (δ 7.16–7.92 ppm for fluorophenyl groups), NH₂ signals (δ 5.60–5.70 ppm), and morpholinoethyl CH₂ (δ 3.89 ppm) .
- HRMS : Validate molecular weight with <2 ppm error (e.g., C₂₀H₁₇ClFN₅•0.08CHCl₃) .
- TLC : Monitor reaction progress using CHCl₃/MeOH (10:1) with Rf ~0.5 .
Q. What preliminary biological assays are suitable for evaluating its kinase inhibitory activity?
- Methodology :
- Screen against receptor tyrosine kinases (RTKs) like EGFR or VEGFR using enzymatic assays with ATP-competitive inhibition protocols .
- Use IC₅₀ determination via fluorescence polarization or radiometric assays, comparing to positive controls (e.g., gefitinib for EGFR) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence bioactivity and selectivity in kinase inhibition?
- Methodology :
- Perform SAR studies by synthesizing analogs (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) and testing against kinase panels .
- Fluorine enhances metabolic stability and electronegativity, improving target binding (e.g., 70% inhibition for fluorophenyl vs. 65% for chlorophenyl in RTK assays) .
- Use molecular docking to analyze substituent effects on binding pocket interactions (e.g., fluorophenyl’s hydrophobic fit vs. chlorophenyl’s steric bulk) .
Q. What strategies resolve low solubility challenges during in vitro testing?
- Methodology :
- Employ co-solvent systems (e.g., DMSO/PEG 400) for cell-based assays, ensuring <0.1% DMSO to avoid cytotoxicity .
- Synthesize prodrugs (e.g., phosphate esters) to enhance aqueous solubility while maintaining activity .
Q. How can contradictory data on cytotoxic vs. antiangiogenic effects be reconciled in preclinical models?
- Methodology :
- Conduct dual-parameter assays: Measure antiproliferative activity (via MTT) and antiangiogenic effects (e.g., HUVEC tube formation) simultaneously .
- Use transcriptomics to identify pathways differentially regulated (e.g., VEGF downregulation vs. apoptosis induction) .
Methodological Design & Data Analysis
Q. What computational tools are effective for predicting synthetic pathways and reaction bottlenecks?
- Methodology :
- Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states .
- Use ICReDD’s reaction path search methods to optimize conditions (e.g., solvent selection, catalyst loading) and reduce trial-and-error experimentation .
Q. How should researchers design in vivo models to assess antitumor efficacy and toxicity?
- Methodology :
- Use xenograft models (e.g., HT-29 colon cancer) with daily oral dosing (10–50 mg/kg) for 21 days, monitoring tumor volume and body weight .
- Perform histopathology on liver/kidney tissues to evaluate off-target toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
